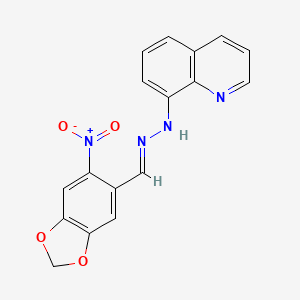![molecular formula C16H15ClN2O2S B5842646 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5842646.png)
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide is a chemical compound that has gained attention in the scientific research community due to its potential as a therapeutic agent. This compound is also known as CM-272 and is a small molecule inhibitor of the protein phosphatase 2A (PP2A). PP2A is a crucial enzyme in cell signaling and has been implicated in several diseases, including cancer and neurodegeneration.
作用機序
CM-272 works by inhibiting the activity of PP2A, which is a critical enzyme in cell signaling. PP2A is involved in several pathways that regulate cell growth, differentiation, and survival. Inhibiting PP2A with CM-272 disrupts these pathways, leading to cell death in cancer cells and neuroprotection in neurons.
Biochemical and physiological effects:
In addition to its effects on cancer and neurodegeneration, CM-272 has been shown to have other biochemical and physiological effects. CM-272 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is critical for tumor growth. CM-272 has also been shown to modulate the immune system, enhancing the activity of immune cells that can kill cancer cells.
実験室実験の利点と制限
One advantage of CM-272 is its specificity for PP2A, which reduces the potential for off-target effects. CM-272 has also been shown to have good pharmacokinetic properties, meaning that it is well-absorbed and distributed in the body. However, CM-272 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been established. Additionally, CM-272 is not yet available for clinical use, limiting its potential for translation to human therapies.
将来の方向性
There are several future directions for research on CM-272. One direction is to study its potential in combination with other cancer therapies, such as immunotherapy or targeted therapies. Another direction is to investigate its potential for other neurodegenerative diseases, such as Parkinson's disease or multiple sclerosis. Additionally, research could focus on developing analogs of CM-272 with improved properties, such as increased potency or better selectivity for specific types of cancer cells. Overall, CM-272 has shown promise as a therapeutic agent in preclinical models, and further research is needed to fully explore its potential.
合成法
The synthesis of CM-272 involves several steps, starting with the reaction of 3-chloro-2-methylaniline and carbon disulfide to form 3-chloro-2-methylthioaniline. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, CM-272. The synthesis of CM-272 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
CM-272 has been studied extensively in preclinical models of cancer and neurodegeneration. In cancer, CM-272 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. CM-272 has also been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells. In neurodegeneration, CM-272 has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
特性
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-13(17)4-3-5-14(10)18-16(22)19-15(20)11-6-8-12(21-2)9-7-11/h3-9H,1-2H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKMUMNGQMQKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


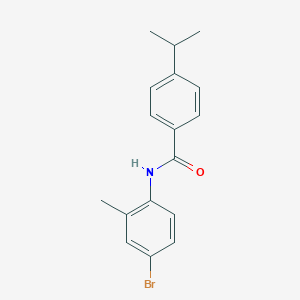
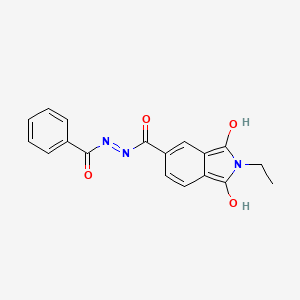
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5842597.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5842606.png)
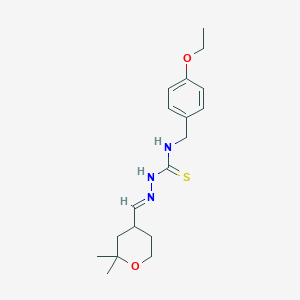
![2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5842614.png)
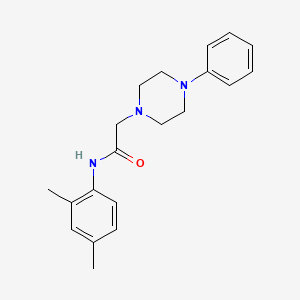

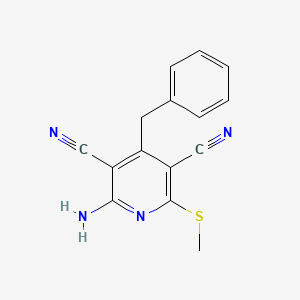
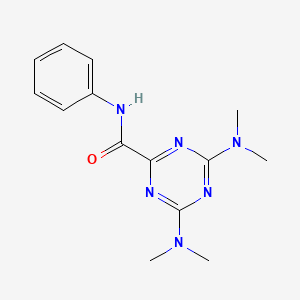
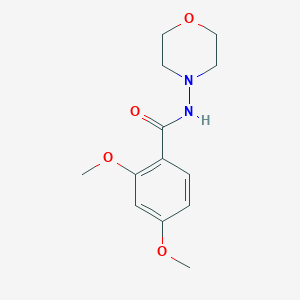
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)
